Ethanamine, N-(benzoyloxy)-N-ethyl-
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Overview
Description
Ethanamine, N-(benzoyloxy)-N-ethyl-: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethanamine backbone with a benzoyloxy group and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, N-(benzoyloxy)-N-ethyl- typically involves the reaction of ethylamine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of ethylamine attacks the carbonyl carbon of benzoyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethanamine, N-(benzoyloxy)-N-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethanamine, N-(benzoyloxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanamine, N-(benzoyloxy)-N-ethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-(benzoyloxy)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ethyl group provides additional hydrophobic interactions, further stabilizing the compound-target complex. This dual interaction mechanism makes the compound a valuable tool in studying molecular pathways and developing targeted therapies.
Comparison with Similar Compounds
- Ethanamine, N-(methoxy)-N-ethyl-
- Ethanamine, N-(acetoxy)-N-ethyl-
- Ethanamine, N-(benzoyloxy)-N-methyl-
Comparison: Ethanamine, N-(benzoyloxy)-N-ethyl- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties compared to its analogs. The benzoyloxy group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry. In contrast, compounds with methoxy or acetoxy groups may exhibit different reactivity patterns and binding affinities, limiting their use in certain contexts.
Properties
IUPAC Name |
diethylamino benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)14-11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYJECWLTWIDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)OC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486763 |
Source
|
Record name | Ethanamine, N-(benzoyloxy)-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61582-64-7 |
Source
|
Record name | Ethanamine, N-(benzoyloxy)-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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